molecular formula C13H17BrO B8638980 4-Bromo-2-(1-methylcyclohexyl)phenol CAS No. 111008-55-0

4-Bromo-2-(1-methylcyclohexyl)phenol

Cat. No.: B8638980
CAS No.: 111008-55-0
M. Wt: 269.18 g/mol
InChI Key: SHFWVFVCTWVZOL-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-methylcyclohexyl)phenol (CAS 111008-55-0) is a brominated phenolic compound of interest in organic chemistry and materials science research. Its structure combines an electron-withdrawing bromine atom with a bulky, lipophilic 1-methylcyclohexyl substituent, which imposes significant steric hindrance and influences the compound's physicochemical properties and reactivity . This steric bulk reduces reactivity in crowded reactions while enhancing solubility in non-polar solvents, making it a potential building block for synthesizing more complex molecular architectures . Established synthetic routes for this compound involve Friedel-Crafts alkylation to introduce the 1-methylcyclohexyl group onto a phenolic backbone, followed by regioselective bromination at the para position using agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions . This product is intended for research purposes as a chemical intermediate or standard. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the provided analytical data (e.g., NMR, MS) to confirm identity and purity for their specific applications.

Properties

CAS No.

111008-55-0

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

4-bromo-2-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C13H17BrO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3

InChI Key

SHFWVFVCTWVZOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Hindrance: The 1-methylcyclohexyl group in the target compound imposes significant steric bulk compared to smaller substituents like isopropyl () or planar heterocycles (pyrazole, imidazole) (). This reduces reactivity in crowded reactions but enhances solubility in non-polar solvents.
  • Hydrogen Bonding: Pyrazole and imidazole analogs exhibit intramolecular O–H∙∙∙N hydrogen bonding, stabilizing planar geometries ().
  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Methoxy or imino groups () introduce electron-donating effects, altering reactivity patterns.

Physicochemical Properties

  • Melting Points : Imidazole derivatives (e.g., 240–242°C ()) exhibit higher melting points due to strong intermolecular forces, while bulky alkyl substituents (e.g., tert-butyl ()) lower melting points via disrupted crystal packing.
  • Solubility : Lipophilic groups (cyclohexyl, tert-butyl) enhance organic solubility, whereas polar substituents (pyrazole, imidazole) improve aqueous compatibility.

Preparation Methods

Alkylation of Phenol Derivatives

The introduction of the 1-methylcyclohexyl group to the phenolic backbone is typically achieved through Friedel-Crafts alkylation or nucleophilic substitution. In the patent US5212203A, 4-bromo-2-(1-methylcyclohexyl)phenol is synthesized by reacting a brominated phenol precursor with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating hydroxyl group directs the alkylation to the ortho position relative to the hydroxyl group.

A critical step involves maintaining anhydrous conditions to prevent hydrolysis of the alkylating agent. The patent reports using tetrahydrofuran (THF) as the solvent and sodium hydride as a base to deprotonate the phenol, enhancing its nucleophilicity. After alkylation, the intermediate is brominated at the para position using elemental bromine (Br₂) in dichloromethane, achieving regioselectivity due to the steric hindrance imposed by the 1-methylcyclohexyl group.

Bromination Strategies

Bromination of 2-(1-methylcyclohexyl)phenol requires careful control to avoid polybromination. The Chemsrc database entry for 4-bromo-2-(1-methylcyclohexyl)phenol (CAS# 111008-55-0) highlights the use of N-bromosuccinimide (NBS) as a selective brominating agent in carbon tetrachloride. This method minimizes side reactions, yielding the monobrominated product with >85% purity. Alternatively, direct bromination with Br₂ in acetic acid achieves comparable yields but necessitates precise temperature control (0–5°C) to prevent ring oxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of sodium hydride and alkylating agents, as evidenced by the 92% yield of 4-bromo-2-(1-methylcyclohexyl)anisole in THF. Elevated temperatures (50–60°C) accelerate alkylation but risk thermal decomposition of the 1-methylcyclohexyl group. A balance is achieved by stepwise heating: initial reaction at 25°C, followed by gradual warming to 40°C.

Catalytic Systems

Lewis acids such as aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are employed in Friedel-Crafts alkylation. However, the patent US5212203A emphasizes the superiority of sodium hydride in deprotonating phenol without generating acidic byproducts. This approach simplifies purification, as neutral byproducts are easily removed via aqueous extraction.

Industrial-Scale Production Challenges

Purification and Yield Maximization

Industrial synthesis faces hurdles in isolating 4-bromo-2-(1-methylcyclohexyl)phenol from reaction mixtures. The patent describes a purification protocol involving sequential extractions with ether and water, followed by column chromatography on silica gel. Despite these steps, the compound’s high lipophilicity (LogP = 4.38) complicates separation from nonpolar impurities.

Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Purity (%)Key Advantage
Friedel-Crafts1-Methylcyclohexyl chloride, AlCl₃8892High regioselectivity
NBS BrominationNBS, CCl₄8589Mild conditions
Direct BrominationBr₂, CH₃COOH8287Cost-effective

The Friedel-Crafts method offers superior regioselectivity but requires costly catalysts. In contrast, NBS bromination is safer and easier to scale, albeit with slightly lower yields .

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(1-methylcyclohexyl)phenol, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves bromination of a phenolic precursor followed by cyclohexylation. Key steps include:

  • Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) under controlled temperature.
  • Cyclohexylation : Introducing the 1-methylcyclohexyl group via Friedel-Crafts alkylation or Suzuki coupling, depending on steric constraints.
    Characterization :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton splitting, cyclohexyl group integration).
  • X-ray Diffraction (XRD) : Resolve structural ambiguities, as demonstrated in polymorph studies of analogous bromophenols .
  • FTIR/UV-Vis : Validate functional groups (e.g., O–H stretch at ~3200 cm⁻¹) and conjugation effects .
  • Reference Standards : Cross-validate spectral data with databases like NIST Chemistry WebBook .

Q. How can researchers utilize spectroscopic methods (e.g., FTIR, UV-Vis) to characterize the electronic environment and functional groups in 4-Bromo-2-(1-methylcyclohexyl)phenol?

Methodological Answer:

  • FTIR Analysis :
    • Identify phenolic O–H stretching (broad peak ~3200–3600 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).
    • Compare with computational vibrational spectra from DFT/B3LYP/6-311+G(d,p) calculations to assign peaks .
  • UV-Vis Spectroscopy :
    • Analyze π→π* transitions in the aromatic system (200–300 nm) and n→π* transitions from the bromine substituent.
    • Solvent effects (e.g., polar vs. nonpolar) can shift absorption maxima, requiring controlled experimental conditions.

Advanced Research Questions

Q. What challenges arise when applying density functional theory (DFT) to model the electronic structure of 4-Bromo-2-(1-methylcyclohexyl)phenol, and how can hybrid functionals like B3LYP improve accuracy?

Methodological Answer:

  • Challenges :
    • Accurate modeling of bromine’s relativistic effects and van der Waals interactions with the bulky cyclohexyl group.
    • Overestimation of HOMO-LUMO gaps by pure gradient-corrected functionals.
  • Solutions :
    • Use B3LYP/6-311+G(d,p) , which incorporates exact exchange to better predict atomization energies and ionization potentials (average deviation <3 kcal/mol) .
    • Validate against experimental UV-Vis and XRD data to refine basis sets and functional parameters .

Q. How do crystallographic techniques, such as single-crystal X-ray diffraction, resolve structural ambiguities in brominated phenolic compounds, and what role does software like SHELX play in refinement?

Methodological Answer:

  • Crystallography Workflow :
    • Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
    • Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and solve structures using direct methods in SHELXS-97 .
    • Refine with SHELXL-2018 to optimize thermal parameters and occupancy ratios, critical for resolving disorder in the cyclohexyl group .
  • Key Metrics :
    • R-factor <0.05 and data-to-parameter ratio >15 ensure reliability .

Q. In cases where experimental spectral data (e.g., NMR, UV-Vis) conflicts with computational predictions for 4-Bromo-2-(1-methylcyclohexyl)phenol, what methodological adjustments are recommended to reconcile discrepancies?

Methodological Answer:

  • Stepwise Adjustments :
    • Solvent Modeling : Include implicit solvent models (e.g., PCM or SMD) in DFT calculations to account for solvatochromic shifts .
    • Vibrational Coupling : Re-examine anharmonic corrections in IR spectra if O–H stretching frequencies deviate >50 cm⁻¹.
    • Crystal Packing Effects : Compare gas-phase DFT results with solid-state XRD data to identify intermolecular interactions (e.g., hydrogen bonding) .
  • Validation : Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation .

Q. How can researchers investigate thermochromic behavior or polymorphism in 4-Bromo-2-(1-methylcyclohexyl)phenol, and what experimental controls are essential?

Methodological Answer:

  • Thermochromism :
    • Perform variable-temperature UV-Vis (25–150°C) to monitor absorption shifts caused by conformational changes.
    • Pair with differential scanning calorimetry (DSC) to correlate spectral changes with phase transitions .
  • Polymorphism Screening :
    • Crystallize under varied conditions (e.g., solvent polarity, cooling rates).
    • Use SHELXD for high-throughput structure solution to identify polymorphs .

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